molecular formula C14H20BrNO3 B2409078 Carbamic acid, N-[(1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester CAS No. 1266114-00-4

Carbamic acid, N-[(1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester

Cat. No.: B2409078
CAS No.: 1266114-00-4
M. Wt: 330.222
InChI Key: WHWUXGXKXNAINU-GFCCVEGCSA-N
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Description

“Carbamic acid, N-[(1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester” is a chemical compound with the molecular formula C20H25NO3 . It is classified as an API (Active Pharmaceutical Ingredient) and is used in circulatory system medication, specifically as an angiotensin-converting enzyme and receptor inhibitor .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamic acid group attached to a 1,1-dimethylethyl ester group . The carbamic acid group is further substituted with a (1R)-2-(4-bromophenyl)-1-(hydroxymethyl)ethyl group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 327.42 . It is practically insoluble in water, with a solubility of 0.046 g/L at 25 ºC . The density is calculated to be 1.103±0.06 g/cm3 at 20 ºC 760 Torr .

Scientific Research Applications

Chiral Intermediate in Synthesis

Carbamic acid derivatives, including the specified compound, are significant in the synthesis of various pharmaceuticals. For instance, the chiral intermediate (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester, prepared from a similar carbamic acid ester, was crucial in synthesizing the HIV protease inhibitor Atazanavir (Patel, Chu, & Mueller, 2003). Similarly, this intermediate was prepared for the total synthesis of the HIV protease inhibitor BMS-186318, demonstrating the role of such compounds in developing vital antiviral drugs (Patel et al., 1997).

Synthesis of Radio-Labeled Compounds

Carbamic acid derivatives are also employed in the synthesis of radio-labeled compounds for research and therapeutic purposes. For example, different isotopically labeled forms of N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]carbamic acid, phenyl ester, were synthesized for studying Alzheimer's disease treatment (Ciszewska et al., 1997).

As Ammonia Equivalents in Organic Synthesis

Some carbamic acid esters serve as ammonia equivalents in organic synthesis. For instance, carbamic acid 2-trimethylsilylethyl ester was used in palladium-catalyzed amination of aryl halides, showing its utility in preparing anilines with sensitive functional groups (Mullick et al., 2010).

In Synthesis Processes Without Harmful Chemicals

Carbamic acid esters are involved in developing more environmentally friendly synthesis processes. For example, tolylenediisocyanate synthesis without phosgene involves carbamates prepared by alkoxycarbonylation of tolylenediamine, highlighting the role of carbamic acid esters in safer chemical processes (Aso & Baba, 2003).

Safety and Hazards

The safety data sheet (SDS) for this compound is available , which would provide detailed information about its hazards, handling precautions, and first aid measures. It’s important to handle this compound with appropriate safety measures due to its classification under hazard code Xi .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWUXGXKXNAINU-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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